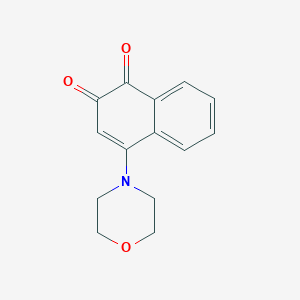
4-Morpholin-4-ylnaphthalene-1,2-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Morpholin-4-ylnaphthalene-1,2-dione, also known as MNAD, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MNAD is a fluorescent probe that is used to study enzymatic reactions and protein-protein interactions.
作用機序
4-Morpholin-4-ylnaphthalene-1,2-dione works by binding to enzymes or proteins and undergoing a reaction that results in the release of a fluorescent signal. The fluorescent signal can be detected using a fluorometer or microscope. The intensity of the fluorescent signal is proportional to the amount of 4-Morpholin-4-ylnaphthalene-1,2-dione present, which allows researchers to measure the activity of enzymes or the interaction between proteins.
生化学的および生理学的効果
4-Morpholin-4-ylnaphthalene-1,2-dione has no known biochemical or physiological effects on living organisms. It is a non-toxic compound that is used solely for research purposes.
実験室実験の利点と制限
One advantage of using 4-Morpholin-4-ylnaphthalene-1,2-dione as a fluorescent probe is its high sensitivity. 4-Morpholin-4-ylnaphthalene-1,2-dione can detect enzyme activity or protein-protein interactions at low concentrations. Another advantage is its compatibility with a wide range of experimental conditions, including different pH levels and temperatures.
One limitation of using 4-Morpholin-4-ylnaphthalene-1,2-dione is its photobleaching. 4-Morpholin-4-ylnaphthalene-1,2-dione can lose its fluorescence signal over time, which can make it difficult to measure enzyme activity or protein-protein interactions over long periods. Another limitation is its specificity. 4-Morpholin-4-ylnaphthalene-1,2-dione may bind to other molecules in addition to its target enzyme or protein, which can produce false-positive results.
将来の方向性
There are many future directions for 4-Morpholin-4-ylnaphthalene-1,2-dione research. One direction is the development of new 4-Morpholin-4-ylnaphthalene-1,2-dione derivatives that have improved photostability and specificity. Another direction is the use of 4-Morpholin-4-ylnaphthalene-1,2-dione in live-cell imaging to study enzyme activity and protein-protein interactions in real-time. 4-Morpholin-4-ylnaphthalene-1,2-dione can also be used to study the effects of drugs on enzyme activity or protein-protein interactions, which can lead to the development of new therapeutics. Overall, 4-Morpholin-4-ylnaphthalene-1,2-dione has the potential to be a valuable tool for studying biochemical and physiological processes in living organisms.
合成法
4-Morpholin-4-ylnaphthalene-1,2-dione can be synthesized using a three-step process. The first step involves the reaction of 4-nitrophthalic acid with morpholine to form 4-nitrophthalimide. The second step involves the reduction of 4-nitrophthalimide to 4-aminophthalimide using sodium dithionite. The final step involves the reaction of 4-aminophthalimide with 4-bromobutyric acid to form 4-Morpholin-4-ylnaphthalene-1,2-dione.
科学的研究の応用
4-Morpholin-4-ylnaphthalene-1,2-dione is used as a fluorescent probe to study enzymatic reactions and protein-protein interactions. It has been used to study the activity of various enzymes, including DNA polymerase, RNA polymerase, and protein kinases. 4-Morpholin-4-ylnaphthalene-1,2-dione has also been used to study the interaction between proteins, such as the interaction between p53 and MDM2.
特性
CAS番号 |
4569-83-9 |
|---|---|
製品名 |
4-Morpholin-4-ylnaphthalene-1,2-dione |
分子式 |
C14H13NO3 |
分子量 |
243.26 g/mol |
IUPAC名 |
4-morpholin-4-ylnaphthalene-1,2-dione |
InChI |
InChI=1S/C14H13NO3/c16-13-9-12(15-5-7-18-8-6-15)10-3-1-2-4-11(10)14(13)17/h1-4,9H,5-8H2 |
InChIキー |
CGVPOLUKPMAOAN-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=CC(=O)C(=O)C3=CC=CC=C32 |
正規SMILES |
C1COCCN1C2=CC(=O)C(=O)C3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



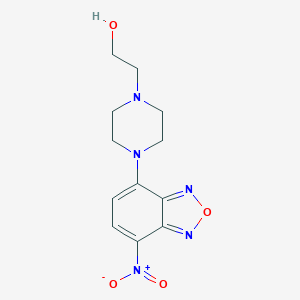
![3-[(Tert-butoxycarbonyl-methyl-amino)-methyl]-benzoic acid](/img/structure/B187831.png)
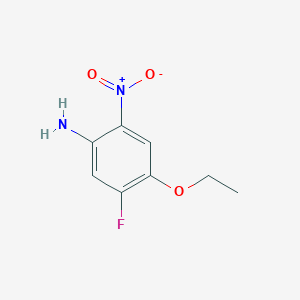
![5-(4-fluorophenyl)-N-(2-hydroxy-5-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B187834.png)
![N-(pyridin-3-ylmethyl)-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B187835.png)
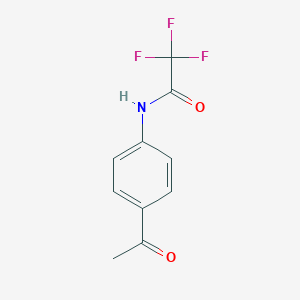
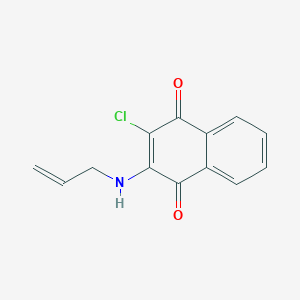
![1-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2,2,2-trifluoro-1-ethanone](/img/structure/B187840.png)


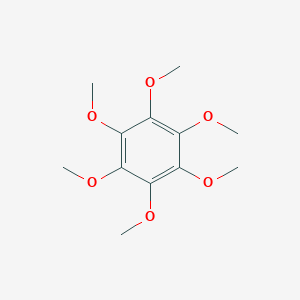
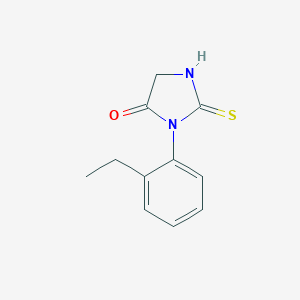
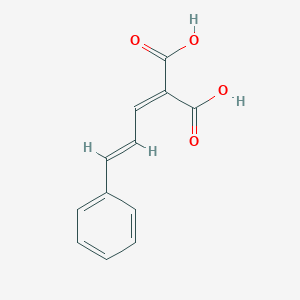
![2-Amino-4,4,6,6-tetramethyl-4,6-dihydrothieno[2,3-c]furan-3-carbonitrile](/img/structure/B187854.png)